molecular formula C18H16N2S4 B14384525 2,2'-Disulfanediylbis(4-ethyl-1,3-benzothiazole) CAS No. 88190-79-8

2,2'-Disulfanediylbis(4-ethyl-1,3-benzothiazole)

Cat. No.: B14384525
CAS No.: 88190-79-8
M. Wt: 388.6 g/mol
InChI Key: DFUYINQLZGUAOO-UHFFFAOYSA-N
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Description

2,2’-Disulfanediylbis(4-ethyl-1,3-benzothiazole) is a chemical compound known for its unique structure and properties It belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Disulfanediylbis(4-ethyl-1,3-benzothiazole) typically involves the reaction of 2-mercaptobenzothiazole with an appropriate alkylating agent under controlled conditions. One common method involves the use of 4-ethyl-2-mercaptobenzothiazole as a starting material, which is then oxidized to form the disulfide linkage .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation reactions using oxidizing agents such as hydrogen peroxide or iodine. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-Disulfanediylbis(4-ethyl-1,3-benzothiazole) undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can break the disulfide bond, yielding thiol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-Disulfanediylbis(4-ethyl-1,3-benzothiazole) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Disulfanediylbis(4-ethyl-1,3-benzothiazole) involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Disulfanediylbis(4-ethyl-1,3-benzothiazole) is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its solubility and interaction with biological targets compared to other similar compounds .

Properties

CAS No.

88190-79-8

Molecular Formula

C18H16N2S4

Molecular Weight

388.6 g/mol

IUPAC Name

4-ethyl-2-[(4-ethyl-1,3-benzothiazol-2-yl)disulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C18H16N2S4/c1-3-11-7-5-9-13-15(11)19-17(21-13)23-24-18-20-16-12(4-2)8-6-10-14(16)22-18/h5-10H,3-4H2,1-2H3

InChI Key

DFUYINQLZGUAOO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)SSC3=NC4=C(C=CC=C4S3)CC

Origin of Product

United States

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